4,6-Dimethoxy-7-methyl-1H-indole is a significant organic compound belonging to the indole family, characterized by its unique structure and biological properties. Indoles are bicyclic compounds containing a fused benzene and pyrrole ring, which contribute to their diverse chemical behavior and reactivity. This particular compound is classified as an activated indole due to the presence of methoxy groups at the 4 and 6 positions, which enhance its nucleophilicity and reactivity in various chemical reactions.
The compound is derived from indole, a fundamental structure in many natural products and pharmaceuticals. The introduction of methoxy groups at the 4 and 6 positions, along with a methyl group at the 7 position, classifies it as a substituted indole. It is often synthesized through various methods that include modifications of existing indole derivatives or direct synthesis from simpler precursors.
The synthesis of 4,6-dimethoxy-7-methyl-1H-indole can be accomplished through several methods:
In one notable synthesis pathway, vanillin is first methylated to form dimethoxybenzaldehyde, which is then subjected to nitration followed by bromination. The resulting compound undergoes further reactions to yield 4,6-dimethoxy-7-methyl-1H-indole with high efficiency .
The molecular structure of 4,6-dimethoxy-7-methyl-1H-indole features:
The molecular formula for 4,6-dimethoxy-7-methyl-1H-indole is C₁₀H₁₁N₁O₂, with a molecular weight of approximately 177.21 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for structural confirmation.
4,6-Dimethoxy-7-methyl-1H-indole can participate in various chemical reactions due to its activated nature:
In one study, the reaction of 4,6-dimethoxy-7-methyl-1H-indole with chloroacetic acid resulted in the formation of various derivatives that were subsequently evaluated for biological activity .
The mechanism by which 4,6-dimethoxy-7-methyl-1H-indole exerts its biological effects often involves its interaction with specific enzymes or receptors. For instance:
4,6-Dimethoxy-7-methyl-1H-indole typically appears as a yellow solid with moderate solubility in organic solvents such as ethanol and dichloromethane.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its melting point and boiling point are essential parameters for characterization but may vary based on purity.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification.
4,6-Dimethoxy-7-methyl-1H-indole has garnered attention for its potential applications in medicinal chemistry due to its biological activities:
The indole nucleus—a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring—represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This structural framework serves as the molecular backbone for approximately 40% of clinically approved nitrogen-containing heterocyclic drugs, underpinning its critical role in pharmaceutical development [4] [7]. The indole system's electronic characteristics facilitate π-π stacking interactions with biological targets, while its nitrogen atom enables hydrogen bonding, collectively enhancing target binding affinity [5]. These properties contribute to the remarkable prevalence of indole derivatives across diverse therapeutic domains, including oncology, virology, and anti-infective therapies [4].
Naturally occurring indole alkaloids exemplify this structural significance: serotonin (5-hydroxytryptamine) functions as a crucial neurotransmitter regulating mood and cognition, while the Vinca alkaloids vinblastine and vincristine serve as potent microtubule-targeting antineoplastic agents [7]. Synthetic indole derivatives continue to expand therapeutic possibilities, with sunitinib—a multi-targeted tyrosine kinase inhibitor—demonstrating efficacy in renal cell carcinoma through inhibition of angiogenesis-promoting receptors [7]. The structural adaptability of the indole scaffold permits extensive chemical modifications at multiple positions (C-3, N-1, C-2, and benzo-fused ring), enabling medicinal chemists to fine-tune pharmacological properties while maintaining favorable drug-like characteristics [4] [5].
Table 1: Clinically Significant Indole-Based Therapeutics
Compound | Therapeutic Category | Biological Target | Key Structural Features | |
---|---|---|---|---|
Reserpine | Antihypertensive | Vesicular monoamine transporter | Trimethoxybenzoate, methoxyindole | |
Vincristine | Antineoplastic | Tubulin | Dihydroindole, catharanthine moiety | |
Sunitinib | Antineoplastic | Multiple receptor tyrosine kinases | Pyrrole-substituted indole, acetyl group | |
Ajmalicine | Antihypertensive | α-Adrenergic receptors | Tetracyclic indole alkaloid | |
LNP023 (Factor B inhibitor) | Complement-mediated diseases | Factor B protease | 7-Methyl-5-methoxyindole core | [6] |
The strategic incorporation of methoxy (-OCH₃) and methyl (-CH₃) groups onto the indole scaffold profoundly influences molecular properties critical to drug efficacy. Methoxy substituents serve as versatile electronic modulators through their mesomeric (+M) effect, which enhances electron density on adjacent carbon atoms while concurrently reducing metabolic degradation rates by sterically hindering oxidative pathways [2] [6]. Methyl groups contribute to enhanced lipophilicity and membrane permeability, with their electron-donating inductive effect (+I) further enriching the π-electron system of the aromatic core [2]. These substituent effects collectively optimize pharmacokinetic profiles while preserving target engagement specificity.
The positioning of these substituents dictates their biological impact. At the C-7 position, methyl groups create steric impediments that conformationally restrict molecular flexibility, enhancing target selectivity [2] [6]. This is exemplified in the complement factor B inhibitor LNP023 (4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid), where the 7-methyl group optimizes binding pocket occupancy while the 5-methoxy substituent engages in hydrogen bonding with catalytic residues [6]. Similarly, 4,6-dimethoxy-7-methyl-1H-indole derivatives demonstrate enhanced anticancer activity against MCF-7 breast cancer cells (IC₅₀ 31.06–51.23 µg/mL), attributable to the synergistic effects of the 4,6-dimethoxy pattern facilitating DNA intercalation and the 7-methyl group promoting hydrophobic interactions within the minor groove [2].
Table 2: Substituent Effects in 4,6-Dimethoxy-7-methyl-1H-indole Derivatives
Derivative | Key Substituents | Biological Activity | Mechanistic Role of Substituents | |
---|---|---|---|---|
R3 | Thione at C2 | IC₅₀ 31.06 µg/mL (MCF-7) | Thione group enhances DNA interaction; 7-methyl improves cellular uptake | [2] |
R6 | Hydrazine at N1 | IC₅₀ 38.42 µg/mL (MCF-7) | Hydrazine enables Schiff base formation; methoxy groups stabilize binding | [2] |
R9 | Acetamide at C3 | IC₅₀ 44.17 µg/mL (MCF-7) | Acetamide participates in H-bonding; dimethoxy groups enable intercalation | [2] |
R11 | Thiourea at N1 | IC₅₀ 51.23 µg/mL (MCF-7) | Thiourea coordinates metal ions; 7-methyl enhances membrane penetration | [2] |
LNP023 | 5-methoxy,7-methyl | Factor B inhibition (EC₅₀ <1nM) | 7-methyl optimizes hydrophobic pocket fit; 5-methoxy forms H-bonds | [6] |
The emergence of 4,6-dimethoxy-7-methyl-1H-indole (CAS 1167056-63-4) as a synthetic building block represents a strategic evolution in indole-based medicinal chemistry. Initially accessible primarily through specialized chemical suppliers for research applications, its adoption accelerated following reports of its versatile derivatization potential [1] [2]. The compound's commercial availability in bulk quantities (e.g., Pharmint's catalog listing) facilitated systematic structure-activity relationship (SAR) explorations, positioning it as a privileged precursor for anticancer and antimicrobial agents [1]. The distinct substitution pattern—methoxy groups at C4/C6 and methyl at C7—provides three synthetic handles for chemical diversification unavailable in simpler indoles, enabling the generation of structurally complex libraries for biological screening.
Seminal research by Iraqi university consortia demonstrated the compound's synthetic utility in generating therapeutically relevant heterocycles [2]. Reacting 4,6-dimethoxy-7-methyl-1H-indole with chloroacetic acid under Friedel-Crafts conditions produced 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1), which served as a key intermediate for constructing pyrazole, isoxazole, and pyrimidine derivatives through cyclocondensation reactions with nucleophiles [2]. This synthetic versatility transformed the compound from a chemical curiosity into a strategic platform for lead generation, particularly in anticancer research targeting breast carcinoma and leukemia cell lines. The compound's methoxy groups facilitate electrophilic substitutions at C5 while the methyl group at C7 directs metallation for carbon-carbon bond formations, enabling precise structural diversification [2] [4].
Table 3: Historical Development Timeline of 4,6-Dimethoxy-7-methyl-1H-indole Applications
Period | Development Milestone | Significance | |
---|---|---|---|
Pre-2010 | Isolation of related dimethoxyindoles from natural sources | Revealed bioactive potential of methoxylated indoles | [4] |
2015–2018 | Commercial availability in bulk quantities (e.g., Pharmint) | Enabled large-scale derivatization programs | [1] |
2019 | Synthesis of R1 intermediate and pyrazole derivatives | Established synthetic routes to novel heterocyclic systems | [2] |
2020 | Anticancer evaluation of thiadiazole derivatives (R3-R11) | Demonstrated IC₅₀ values 31–51 µg/mL against MCF-7 cells | [2] |
2021–Present | Incorporation into LNP023-type complement inhibitors | Validated role in targeted protein therapeutics | [6] |
The compound's trajectory exemplifies modern hit-to-lead optimization paradigms, where strategic substitution enhances target affinity while maintaining synthetic accessibility. Its emergence coincided with renewed interest in covalent inhibitors, as the C3 position can be functionalized with electrophilic warheads without compromising the core's planarity essential for intercalation [2] [7]. Contemporary applications now extend to antiviral scaffolds, leveraging the dimethoxy pattern's similarity to nucleobase electron density profiles for viral polymerase inhibition [4]. This evolution from synthetic intermediate to targeted therapeutic scaffold underscores its growing importance in precision medicinal chemistry.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9